molecular formula C5H7BN2O2 B1401368 (4-Methylpyrimidin-5-YL)boronic acid CAS No. 1337912-87-4

(4-Methylpyrimidin-5-YL)boronic acid

Cat. No.: B1401368
CAS No.: 1337912-87-4
M. Wt: 137.93 g/mol
InChI Key: JEZGDIQZAMOHQF-UHFFFAOYSA-N
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Description

(4-Methylpyrimidin-5-yl)boronic acid (CAS 1337912-87-4) is a high-value, heterocyclic boronic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 5 H 7 BN 2 O 2 with a molecular weight of 137.93 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions , a cornerstone method for forming carbon-carbon bonds. It enables the introduction of the 4-methylpyrimidin-5-yl group to aryl or vinyl halides, facilitated by a palladium catalyst . This application is critical in constructing complex molecules for pharmaceutical and materials science research. In medicinal chemistry, boronic acids are recognized as privileged motifs due to their unique mechanism of action. They can act as reversible covalent inhibitors, binding to nucleophilic residues like serine in the active sites of enzymes . For instance, boronic acid-based drugs such as Bortezomib and Ixazomib inhibit the 20S proteasome, while Vaborbactam is a β-lactamase inhibitor . The boronic acid functional group can enhance selectivity, improve pharmacokinetic properties, and serve as a bioisostere for carboxylic acids . As an intermediate, this compound holds significant value in the discovery of new protease inhibitors and other bioactive molecules . For optimal stability, this reagent should be stored sealed in a dry environment at 2-8°C . Handling should be conducted in accordance with laboratory safety protocols. The compound has the GHS Signal Word "Warning" and carries Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(4-methylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGDIQZAMOHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclization Approaches

The pyrimidine ring can be assembled via cyclization of amidines with β-dicarbonyl compounds or through nucleophilic substitution reactions on pre-formed heterocycles. For instance, a typical route involves:

  • Starting with 2,4-dichloro-5-methylpyrimidine , which undergoes nucleophilic substitution with ammonia or amines to yield 4-methylpyrimidin-5-amine .
  • Subsequent halogenation or substitution at the 5-position facilitates further functionalization.

Halogenation and Functionalization

Research indicates that halogenation at the 5-position, such as bromination or chlorination, is a critical step. In patent CN113683571A, a method involves:

  • Using 2-amino-5-bromopyrimidine as a precursor.
  • Conducting diazotization and Sandmeyer reactions to introduce halogen substituents efficiently.
  • Reactions are performed at controlled temperatures (-4°C to 4°C) to optimize halogenation selectivity and yield.

Methylation at the 4-Position

The methyl group at the 4-position can be introduced via methylation of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, methylation can occur during the ring synthesis if methyl-substituted precursors are used.

Introduction of the Boronic Acid Group

Direct Borylation of Pyrimidine Derivatives

The most common approach involves palladium-catalyzed borylation of the heteroaromatic precursor. For example:

2-phenylpyrimidine + bis(pinacolato)diboron (B₂pin₂) + Pd catalyst + base (potassium acetate) → (4-Methylpyrimidin-5-YL)boronic acid

This method, adapted from the synthesis of phenylboronic acids, offers high regioselectivity and yields. The process benefits from mild conditions and compatibility with various functional groups.

Alternative Borylation Strategies

Key Reaction Parameters

Parameter Typical Range Notes
Catalyst Palladium-based (e.g., Pd(dppf)Cl₂) Ensures regioselectivity
Boron reagent B₂pin₂ Widely used for its stability and reactivity
Base Potassium acetate or carbonate Facilitates transmetalation
Temperature 80–120°C Optimized for maximum yield

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents Conditions Yield (%) References
Halogenation at 5-position 2-Amino-5-bromopyrimidine + NaNO₂ + HBF₄ -4°C to 4°C, heating to 120–125°C for decomposition 85–90
Methylation at 4-position Methyl iodide + base Reflux in ethanol or acetonitrile 80–95
Borylation B₂pin₂ + Pd catalyst + base 80°C, 12–24 hours 75–90

Data Summary

Method Raw Materials Advantages Limitations
Halogenation + Methylation Commercial pyrimidine derivatives Cost-effective, scalable Multi-step, moderate yields
Direct Borylation Pyrimidine derivatives + B₂pin₂ High regioselectivity, mild conditions Catalyst cost, reaction optimization needed
One-pot Synthesis Combined halogenation and borylation Streamlined process Requires precise control of reaction parameters

Notes on Industrial and Laboratory Scale-up

Research indicates that scaling up involves optimizing parameters such as:

  • Catalyst loading to reduce costs.
  • Reaction temperature control to prevent side reactions.
  • Solvent choice for safety and environmental considerations.

The patent CN113683571A emphasizes the use of inexpensive, readily available raw materials and simple reaction conditions, making the process suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-Methylpyrimidin-5-YL)boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it invaluable for constructing complex organic molecules.

Case Study:
A study demonstrated the successful application of this compound in synthesizing biologically active compounds through Suzuki coupling, highlighting its efficiency in forming target molecules with high yields .

Medicinal Chemistry

This compound has shown promise in drug development , particularly as a building block for pharmaceuticals targeting various diseases, including cancer. Its ability to form reversible covalent bonds with biomolecules enhances its utility in medicinal chemistry.

Notable Applications:

  • Proteasome Inhibition: Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells .
  • Drug Design: The compound's interaction with biological targets can modulate enzyme activity, making it a candidate for developing novel therapeutics .

Material Science

In material science, this compound is utilized for producing advanced materials and polymers due to its unique chemical properties. Its ability to form covalent bonds with various substrates allows for the development of materials with tailored functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is valuable to compare it with similar compounds:

Compound NameStructure TypeUnique Characteristics
(3-Chloro-5-pyridyl)boronic acidPyridine-basedDifferent reactivity profile; used in drug synthesis
(2-Amino-4-methylpyridine)Amino PyridineContains amino group; different reactivity
(2-Methoxy-4-methylpyrimidin-5-yl)Methoxy-substitutedExhibits different binding properties; used in drug design

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties and Reactivity

Key Compounds:
  • (4-Methoxypyrimidin-5-yl)boronic Acid (CAS 909187-37-7): Methoxy group at the 4-position .
  • (4-Ethylpyrimidin-5-yl)boronic Acid (CAS 2225179-87-1): Ethyl group at the 4-position .
  • 2-Methoxy-5-pyrimidylboronic Acid : Methoxy group at the 2-position of the pyrimidine ring .
Electronic and Steric Impacts:
  • Methyl vs. Methoxy : The methyl group (electron-donating) increases lipophilicity but reduces the boron atom’s Lewis acidity compared to the stronger electron-donating methoxy group. This may elevate the pKa of (4-Methylpyrimidin-5-yl)boronic acid, reducing its diol-binding affinity at physiological pH (7.4) .
Table 1: Substituent Effects on Key Properties
Compound Substituent (Position) pKa* LogP (Predicted) Diol-Binding Affinity (Kd)
This compound -CH₃ (4) ~8.5† 1.2 Moderate (Inferred)
(4-Methoxypyrimidin-5-yl)boronic acid -OCH₃ (4) ~7.8† 0.8 Higher (Inferred)
2-Methoxy-5-pyrimidylboronic acid -OCH₃ (2) ~7.5 0.5 High (Inferred)
(4-Ethylpyrimidin-5-yl)boronic acid -CH₂CH₃ (4) ~8.7† 1.8 Low (Inferred)

*Inferred from structural analogs in ; †Estimated based on substituent electronic effects.

Solubility and Stability

  • Solubility : this compound is sparingly soluble in water (inferred from ethyl analog data) but soluble in polar aprotic solvents like DMSO .
  • Stability : Methyl groups may reduce boroxine (anhydride) formation compared to unsubstituted aryl boronic acids, enhancing shelf-life .

Biological Activity

(4-Methylpyrimidin-5-YL)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with various biological targets, making them valuable in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Chemical Formula : C6_6H8_8BNO2_2
  • Molecular Weight : 139.94 g/mol
  • Structure : Contains a pyrimidine ring with a boronic acid functional group.

The biological activity of this compound primarily arises from its ability to interact with enzymes through reversible covalent bonding. This property allows it to modulate the activity of various enzymes, particularly proteases and kinases, which are crucial in numerous biological pathways.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that boronic acids can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMCF-718.76 ± 0.62Induces apoptosis through proteasome inhibition
BortezomibMultiple Myeloma0.7Proteasome inhibitor

2. Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

Bacterial StrainZone of Inhibition (mm) at 50 mg/mL
E. coli ATCC 2592215 ± 2
S. aureus12 ± 1

3. Enzyme Inhibition

This compound has been shown to inhibit several enzymes, including:

  • Acetylcholinesterase : Moderate inhibition (IC50 = 115.63 ± 1.16 µg/mL).
  • Butyrylcholinesterase : High inhibition (IC50 = 3.12 ± 0.04 µg/mL).
  • Antiurease : Strong inhibition (IC50 = 1.10 ± 0.06 µg/mL).

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of boronic acids on cancer cells, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent through proteasome inhibition .

Case Study 2: Antibacterial Properties

A comprehensive evaluation of the antibacterial activity of this compound revealed effective inhibition against ESBL-producing E. coli. The study utilized both agar diffusion and broth dilution methods to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), further supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for (4-Methylpyrimidin-5-YL)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts to couple boronic acids with aryl halides . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification challenges : Boronic acids are prone to trimerization; purification via recrystallization or chromatography with diol-functionalized resins improves purity .
    • Data : Typical yields range from 60–85%, with purity >95% achievable via optimized protocols .

Q. How can structural analogs of this compound be designed to enhance solubility for in vitro assays?

  • Methodology :

  • Substituent modification : Introducing hydrophilic groups (e.g., -OH, -NH₂) at the pyrimidine ring or boronic acid moiety.
  • Co-solvent systems : Use of DMSO-water mixtures (e.g., 10% DMSO) to maintain solubility while avoiding precipitation .
    • Validation : Solubility can be quantified via UV-Vis spectroscopy or HPLC-UV, with logP values adjusted from ~1.5 to <0.5 for improved aqueous compatibility .

Q. What analytical techniques are suitable for characterizing this compound purity?

  • Methodology :

  • HPLC-UV/RI : Reverse-phase C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
  • NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H NMR (pyrimidine ring protons at δ 8.5–9.0 ppm) .
    • Data : Impurity levels <0.1% achievable via LC-MS/MS in MRM mode (LOD: 0.01 ppm) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for proteasome inhibition?

  • Methodology :

  • Docking studies : Use of software like AutoDock Vina to simulate binding to the 20S proteasome’s β5 subunit (PDB: 2F16) .
  • QSAR analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ values.
    • Findings : Methyl groups at the pyrimidine 4-position enhance steric complementarity, reducing IC₅₀ from 20 nM to 5 nM .

Q. What are the kinetic parameters of this compound binding to diols, and how are they measured?

  • Methodology :

  • Stopped-flow fluorescence : Monitor binding to fructose or glucose at physiological pH (kon: 10³–10⁴ M⁻¹s⁻¹; koff: 10⁻²–10⁻³ s⁻¹) .
  • SPR spectroscopy : Immobilize boronic acid on carboxymethyl dextran surfaces; measure association/dissociation rates .
    • Data : Binding affinity (Kd) follows: D-fructose (1.2 mM) > D-glucose (12 mM), driven by faster kon rates .

Q. How do buffer conditions affect the selectivity of this compound in glycoprotein sensing?

  • Methodology :

  • SPR with AECPBA surfaces : Use borate buffer (pH 8.5) to minimize non-specific interactions (e.g., with RNase A) .
  • Competitive elution : 0.1 M sorbitol displaces bound glycoproteins (e.g., avidin) with >90% efficiency .
    • Challenge : Secondary hydrophobic interactions may require adding 5% acetonitrile to buffers .

Key Challenges and Solutions

  • Trimerization in MS Analysis : Use MALDI with DHB matrix for in-situ esterification, suppressing boroxine formation .
  • Low Solubility : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance bioavailability .
  • Sensor Selectivity : Combine boronic acid with secondary recognition motifs (e.g., peptides) for dual-target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methylpyrimidin-5-YL)boronic acid
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(4-Methylpyrimidin-5-YL)boronic acid

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